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Compound of Interest

Compound Name: 2-Cyano-3,3-diphenylacrylic acid

CAS No.: 10380-41-3

Cat. No.: B076211 Get Quote

2-Cyano-3,3-diphenylacrylic acid (CDA) is a significant molecule within the class of α,β-

unsaturated carboxylic acids. Structurally, it is characterized by a central acrylic acid backbone,

substituted with a nitrile group and two phenyl rings at the α and β positions, respectively. This

arrangement results in a highly conjugated system, influencing its chemical and physical

properties. CDA is notably recognized as the primary metabolite of Octocrylene, a widely used

organic sunscreen agent that absorbs UVB and short-wave UVA radiation. Understanding the

precise molecular structure of CDA is paramount for researchers in metabolomics, cosmetics,

and drug development.

This technical guide provides a comprehensive analysis of the core spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to

characterize 2-Cyano-3,3-diphenylacrylic acid. The narrative is designed for professionals in

the scientific field, moving beyond a simple presentation of data to explain the causal

relationships behind the spectral features and the rationale for the chosen analytical

methodologies.
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NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement

of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field,

we can map out the carbon-hydrogen framework and understand the chemical environment of

each atom.

Experimental Protocol: Acquiring High-Resolution NMR
Spectra
The following protocol outlines a standardized procedure for preparing a sample of 2-Cyano-
3,3-diphenylacrylic acid for NMR analysis. The choice of solvent is critical; a deuterated

solvent that effectively dissolves the analyte without introducing interfering signals is required.

Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for carboxylic acids due to

its ability to dissolve polar compounds and the tendency for the acidic proton to exchange at a

slow enough rate to be observed.

Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-Cyano-3,3-diphenylacrylic
acid.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to provide a reference point (δ = 0.00 ppm) for the chemical shifts.[1]

Instrumentation: Place the NMR tube into a high-field NMR spectrometer (e.g., 400 MHz or

higher).[1]

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra using standard pulse sequences. For

¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears

as a single line.

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow for NMR Analysis
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Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
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¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring environments. For 2-Cyano-3,3-diphenylacrylic acid, the key signals are

from the aromatic protons and the carboxylic acid proton.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 - 7.60 Multiplet (m) 10H
Aromatic protons

(C₆H₅)

~10.0 - 13.0 Broad Singlet (br s) 1H
Carboxylic acid proton

(-COOH)

Interpretation:

Aromatic Protons (δ 7.30 - 7.60): The ten protons from the two phenyl rings are expected to

resonate in the downfield aromatic region. Their signals overlap to form a complex multiplet.

The exact chemical shifts are influenced by the electronic effects of the acrylic acid system,

but they generally fall within the typical range for benzene derivatives.

Carboxylic Acid Proton (δ 10.0 - 13.0): The most downfield signal is a broad singlet

characteristic of a carboxylic acid proton.[2] Its significant deshielding is due to the

electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. The

broadness of the peak is a result of chemical exchange with residual water or intermolecular

hydrogen bonding. The absence of a vinylic proton signal is a key indicator of the 3,3-

diphenyl substitution pattern on the acrylic acid core.[2]

¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to the symmetry of the two phenyl groups, fewer than 16 signals are expected.
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Chemical Shift (δ, ppm) Carbon Assignment

~165 - 170 Carboxylic acid carbon (-COOH)

~140 - 145 Quaternary alkene carbon (C-(C₆H₅)₂)

~135 - 140 ipso-Carbons of phenyl rings

~128 - 132 ortho-, meta-, para-Carbons of phenyl rings

~115 - 120 Cyano carbon (-CN)

~100 - 105 Quaternary alkene carbon (C-CN)

Interpretation:

Carbonyl Carbon (δ ~165-170): This signal, appearing at the far downfield end of the

spectrum, is characteristic of a carboxylic acid carbonyl carbon. Its position is influenced by

conjugation with the adjacent double bond.

Aromatic Carbons (δ ~128-140): The carbons of the two phenyl rings will produce a set of

signals in this region. Assuming free rotation, the two rings are chemically equivalent, leading

to four distinct signals: one for the ipso-carbon (attached to the double bond), and typically

three others for the ortho, meta, and para carbons.[3]

Alkene Carbons (δ ~100-105 and ~140-145): The two sp²-hybridized carbons of the C=C

double bond are quaternary and thus appear as sharp singlets. The carbon atom bonded to

the two phenyl groups is expected to be further downfield due to the cumulative electronic

effects. The carbon atom bonded to the cyano and carboxyl groups is shifted upfield.

Nitrile Carbon (δ ~115-120): The carbon of the cyano group (C≡N) typically resonates in this

region.[4] This chemical shift is highly characteristic and provides strong evidence for the

presence of the nitrile functional group.

Chapter 2: Infrared (IR) Spectroscopy – Identifying
Functional Groups
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IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching, bending).

Experimental Protocol: Acquiring an IR Spectrum
The Attenuated Total Reflectance (ATR) method is a common and convenient choice for solid

samples, requiring minimal preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FT-

IR spectrometer is clean.

Background Scan: Record a background spectrum of the empty ATR stage to account for

atmospheric CO₂ and H₂O absorptions.

Sample Application: Place a small amount of the solid 2-Cyano-3,3-diphenylacrylic acid
powder directly onto the ATR crystal.[1]

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Data Acquisition: Record the IR spectrum, typically in the range of 4000–400 cm⁻¹.[1]

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups within the molecule.

IR Spectral Data & Interpretation
The IR spectrum of 2-Cyano-3,3-diphenylacrylic acid is expected to exhibit several strong,

characteristic absorption bands.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

2500 - 3300 (broad) O-H stretch Carboxylic acid (-COOH)

~2220 - 2230 C≡N stretch Nitrile (-CN)

~1680 - 1710 C=O stretch Carboxylic acid, conjugated

~1600 - 1625 C=C stretch Alkene and Aromatic

~1400 - 1500 C=C stretch Aromatic ring

3000 - 3100 C-H stretch Aromatic

Interpretation:

O-H Stretch (2500-3300 cm⁻¹): The hallmark of a carboxylic acid is the extremely broad

absorption band in this region, resulting from the strong hydrogen bonding between

molecules. This band often overlaps with C-H stretching vibrations.

C≡N Stretch (~2220-2230 cm⁻¹): A sharp, intense peak in this region is highly diagnostic for

a nitrile group.[4][5] Its position is slightly lower than a typical saturated nitrile due to

conjugation with the π-system of the alkene and phenyl rings.[6]

C=O Stretch (~1680-1710 cm⁻¹): The carbonyl stretch of the carboxylic acid is very strong

and intense. Its frequency is lowered from that of a saturated carboxylic acid (~1710-1725

cm⁻¹) because of conjugation with the C=C double bond, which weakens the C=O bond

slightly.

C=C Stretches (~1600-1625 cm⁻¹): Absorptions from both the alkene and the aromatic rings

appear in this region. These are often of medium intensity.

Aromatic C-H Stretch (3000-3100 cm⁻¹): The stretching vibrations for C-H bonds where the

carbon is sp²-hybridized (aromatic) typically appear just above 3000 cm⁻¹.

Key Functional Groups and Their Spectroscopic
Signatures
Caption: Correlation of functional groups in CDA with their expected spectroscopic signals.
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Chapter 3: Mass Spectrometry (MS) – Determining
Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like

carboxylic acids, often keeping the molecule intact.

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable

solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium

hydroxide to aid ionization.

Instrumentation: Introduce the sample into an ESI mass spectrometer, which can be coupled

with a liquid chromatography (LC) system for prior separation (LC-MS).[1]

Ionization: Operate the ESI source in either positive or negative ion mode. For a carboxylic

acid, negative ion mode ([M-H]⁻) is often highly effective, but positive ion mode ([M+H]⁺) can

also be used.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Tandem MS (MS/MS): To study fragmentation, select the molecular ion (e.g., m/z 248 for [M-

H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Data & Interpretation
The molecular weight of 2-Cyano-3,3-diphenylacrylic acid is 249.26 g/mol . The mass

spectrum will be dominated by the molecular ion and key fragment ions.
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m/z Ion Formula Interpretation

250 [C₁₆H₁₁NO₂ + H]⁺
Molecular ion peak ([M+H]⁺) in

positive ESI mode

249 [C₁₆H₁₁NO₂]⁺•
Molecular ion peak ([M]⁺•) in

EI mode

248 [C₁₆H₁₁NO₂ - H]⁻
Molecular ion peak ([M-H]⁻) in

negative ESI mode

204 [M - COOH]⁺ or [M-H - CO₂]⁻
Loss of the carboxyl group or

decarboxylation

177 [C₁₄H₉]⁺ Loss of COOH and HCN

Interpretation and Proposed Fragmentation Pathway:

The fragmentation of 2-Cyano-3,3-diphenylacrylic acid is driven by the loss of stable neutral

molecules and the formation of stable carbocations.

Initial Ionization: In ESI, the molecule will typically protonate to form [M+H]⁺ at m/z 250 or

deprotonate to form [M-H]⁻ at m/z 248. In electron ionization (EI), the molecular ion [M]⁺•

would be observed at m/z 249.

Primary Fragmentation: A very common fragmentation pathway for carboxylic acids is the

loss of the carboxyl group as a radical (•COOH, 45 Da) or the loss of CO₂ (44 Da) from the

deprotonated molecule. This would lead to a significant fragment at m/z 204.

Further Fragmentation: The fragment at m/z 204 could subsequently lose hydrogen cyanide

(HCN, 27 Da), a common loss from nitrile-containing compounds, to yield a fragment at m/z

177. The fragmentation of cinnamic acid derivatives often involves complex rearrangements

and losses related to the aromatic rings.[7]
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[M+H]⁺
m/z 250

[M - COOH]⁺
m/z 204

- HCOOH (46 Da)

[Fragment - HCN]⁺
m/z 177

- HCN (27 Da)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: Elucidating the Molecular Architecture of a
Key Organic Compound]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076211#spectral-data-of-2-cyano-3-3-
diphenylacrylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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